molecular formula C15H15IO3 B12589171 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene CAS No. 644973-79-5

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene

Cat. No.: B12589171
CAS No.: 644973-79-5
M. Wt: 370.18 g/mol
InChI Key: XHSLWCCFMYRTND-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene is an organic compound with the molecular formula C15H15IO3 It is characterized by the presence of an iodophenyl group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodophenol and 3,5-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-iodophenol is reacted with 3,5-dimethoxybenzyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of methoxy-substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the methoxy groups can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoanisole: Similar structure with an iodophenyl group and a single methoxy group.

    3,5-Dimethoxybenzyl Chloride: Precursor used in the synthesis of the target compound.

    4-Iodophenol: Starting material with an iodophenyl group.

Uniqueness

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene is unique due to the combination of an iodophenyl group and two methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene, also known by its CAS number 644973-79-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-iodophenol with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is conducted under reflux conditions to yield the desired product. The molecular formula is C15H15IO3C_{15}H_{15}IO_3 with a molecular weight of 370.18 g/mol.

PropertyValue
CAS No. 644973-79-5
Molecular Formula C15H15IO3
Molecular Weight 370.18 g/mol
IUPAC Name This compound
InChI Key XHSLWCCFMYRTND-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's iodophenyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in assays conducted on human leukemia cell lines, the compound showed promising results with an IC50 value indicating effective cytotoxicity at relatively low concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The iodophenyl group facilitates binding to proteins or enzymes involved in critical cellular processes. Additionally, the methoxy groups influence the compound's solubility and reactivity, enhancing its bioavailability .

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of iodinated compounds. The results indicated that this compound displayed superior activity against Gram-positive bacteria compared to other tested compounds .
  • Anticancer Screening : In a screening assay for anticancer activity against multiple cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Properties

CAS No.

644973-79-5

Molecular Formula

C15H15IO3

Molecular Weight

370.18 g/mol

IUPAC Name

1-[(4-iodophenyl)methoxy]-3,5-dimethoxybenzene

InChI

InChI=1S/C15H15IO3/c1-17-13-7-14(18-2)9-15(8-13)19-10-11-3-5-12(16)6-4-11/h3-9H,10H2,1-2H3

InChI Key

XHSLWCCFMYRTND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)I)OC

Origin of Product

United States

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